molecular formula C14H14FN3O B11860062 3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile

3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile

Cat. No.: B11860062
M. Wt: 259.28 g/mol
InChI Key: HISNDKBVNSCFDO-UHFFFAOYSA-N
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Description

3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile is a complex organic compound that features a benzonitrile core substituted with a fluoro group and an imidazole ring The imidazole ring is further substituted with a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole ring, which can be achieved through the cyclization of amido-nitriles under mild conditions . The imidazole ring is then functionalized with a hydroxypropyl group through nucleophilic substitution reactions.

The benzonitrile core is prepared separately, often starting from a fluorinated benzene derivative. The final step involves coupling the imidazole derivative with the benzonitrile core using a suitable linker, such as a methylene bridge, under controlled conditions to ensure the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of ketones or aldehydes from the hydroxypropyl group.

    Reduction: Formation of primary amines from the nitrile group.

    Substitution: Formation of substituted benzonitriles with various functional groups replacing the fluoro group.

Scientific Research Applications

3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloprotein enzymes. The fluoro and nitrile groups can enhance binding affinity and specificity to target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-[[5-(2-hydroxyethyl)imidazol-1-yl]methyl]benzonitrile
  • 3-Fluoro-4-[[5-(4-hydroxybutyl)imidazol-1-yl]methyl]benzonitrile
  • 3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzamide

Uniqueness

3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile is unique due to the specific substitution pattern on the benzonitrile core and the presence of both fluoro and hydroxypropyl groups. This combination of functional groups provides a unique set of chemical properties, such as enhanced reactivity and binding affinity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H14FN3O

Molecular Weight

259.28 g/mol

IUPAC Name

3-fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile

InChI

InChI=1S/C14H14FN3O/c15-14-6-11(7-16)3-4-12(14)9-18-10-17-8-13(18)2-1-5-19/h3-4,6,8,10,19H,1-2,5,9H2

InChI Key

HISNDKBVNSCFDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)F)CN2C=NC=C2CCCO

Origin of Product

United States

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